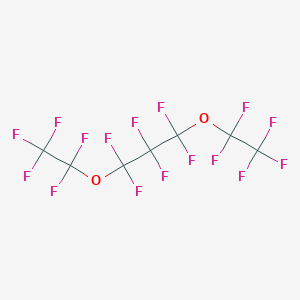
1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C7F16O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane typically involves the reaction of hexafluoropropylene oxide with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various substituted derivatives .
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorinated structure allows it to form strong interactions with these targets, influencing their activity and stability. The compound can also participate in various chemical pathways, including oxidation and reduction reactions, which further contribute to its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane
- 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluorovinyl)oxy]propane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
1,1,2,2,3,3-Hexafluoro-1,3-bis(pentafluoroethoxy)propane is unique due to its specific fluorinated structure, which imparts high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
114636-26-9 |
|---|---|
Molecular Formula |
C7F16O2 |
Molecular Weight |
420.05 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-bis(1,1,2,2,2-pentafluoroethoxy)propane |
InChI |
InChI=1S/C7F16O2/c8-1(9,4(16,17)24-6(20,21)2(10,11)12)5(18,19)25-7(22,23)3(13,14)15 |
InChI Key |
YFXFFZFOFXHDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(OC(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















